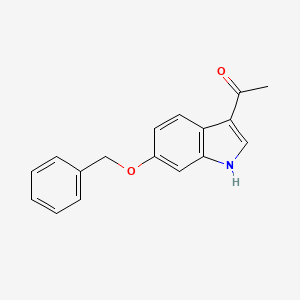![molecular formula C10H15FN2Si B13708647 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole](/img/structure/B13708647.png)
1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is a synthetic organic compound that features a pyrazole ring substituted with a fluoroethyl group and a trimethylsilyl-ethynyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Trimethylsilyl-Ethynyl Group: The trimethylsilyl-ethynyl group can be attached through a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.
Industrial Production Methods:
化学反応の分析
Types of Reactions: 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or modify functional groups.
Substitution: The fluoroethyl and trimethylsilyl-ethynyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as sodium hydride (NaH) and various halides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学的研究の応用
1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole has several scientific research applications, including:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: The compound can be used in the development of new materials with specific properties.
作用機序
The mechanism by which 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole exerts its effects depends on its specific application. In general, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity or function. The fluoroethyl and trimethylsilyl-ethynyl groups can influence the compound’s binding affinity and specificity for its targets.
類似化合物との比較
1-(2-Fluoroethyl)-4-ethynyl-1H-pyrazole: Lacks the trimethylsilyl group.
1-(2-Fluoroethyl)-4-[(trimethylsilyl)methyl]-1H-pyrazole: Contains a trimethylsilyl-methyl group instead of a trimethylsilyl-ethynyl group.
Uniqueness: 1-(2-Fluoroethyl)-4-[(trimethylsilyl)ethynyl]-1H-pyrazole is unique due to the presence of both the fluoroethyl and trimethylsilyl-ethynyl groups, which can impart distinct chemical and physical properties. These groups can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable tool in various research applications.
特性
分子式 |
C10H15FN2Si |
|---|---|
分子量 |
210.32 g/mol |
IUPAC名 |
2-[1-(2-fluoroethyl)pyrazol-4-yl]ethynyl-trimethylsilane |
InChI |
InChI=1S/C10H15FN2Si/c1-14(2,3)7-4-10-8-12-13(9-10)6-5-11/h8-9H,5-6H2,1-3H3 |
InChIキー |
TWOMJNDZDRCEBC-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CC1=CN(N=C1)CCF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Bromo-N-(5-methyl-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)imidazo[1,5-a]pyridine-8-carboxamide](/img/structure/B13708576.png)

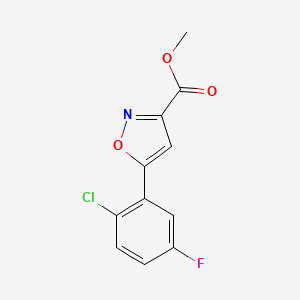

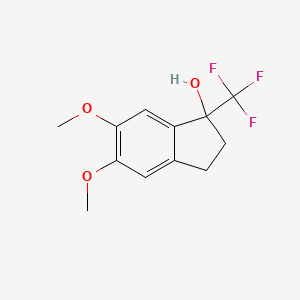
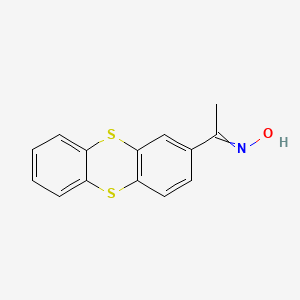
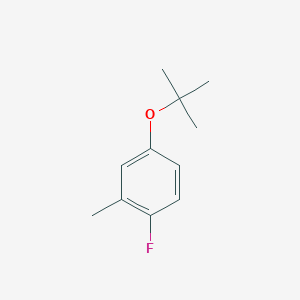

![N-[(2R,3R,4S,5S,6R)-4-azido-3,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]acetamide](/img/structure/B13708616.png)
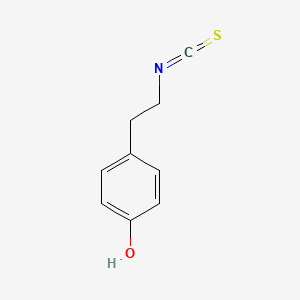
![(3aS*,7aS*)-Benzyl 2-Hydroxy-2-[(7-bromo-6-chloro-4-oxo-3(4H)-quinazolinyl)methyl]hexahydrofuro[3,2-b]pyridine-4(2H)-carboxylate](/img/structure/B13708630.png)
